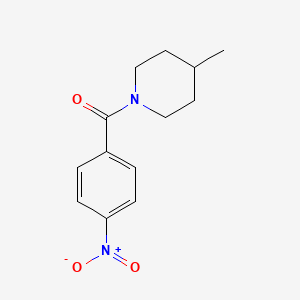

4-甲基-1-(4-硝基苯甲酰)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives often involves condensation reactions and the use of specific reagents and solvents to introduce functional groups to the piperidine ring. For example, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involves the condensation of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride in methylene dichloride with triethylamine as the base . Similarly, the synthesis of other piperidine derivatives may follow analogous pathways, with variations in reagents and conditions to introduce different substituents such as the 4-nitrobenzoyl group.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by spectroscopic techniques and X-ray crystallography. The piperidine ring can adopt a chair conformation, which is a common and stable conformation for six-membered rings . The bond angles and substituent positions can vary, leading to different molecular geometries and packing in the crystal lattice .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, depending on their functional groups. For instance, the presence of a nitro group can influence the reactivity of the compound, as seen in the synthesis of pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives from 4-nitrophenyl-1-piperidinostyrene . The nitro group can also affect the electronic structure of the molecule, as indicated by the polarized molecular-electronic structure observed in some derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as crystal density, packing efficiency, and lattice energy, can be influenced by the specific substituents and their arrangement in the crystal. For example, different polymorphs of a compound can exhibit distinct packing and stability, as seen in the triclinic and monoclinic polymorphs of a piperazin-1-ium derivative . The presence of hydrogen bonds, such as N-H...O and C-H...O, can stabilize the crystal structure and influence the compound's solubility and melting point .

科学研究应用

十氢异喹啉的合成

- 对 6-甲基-N-(4-硝基苯甲酰)-5,6-二氢吡啶-2(1H)-酮和 8-甲氧基-3-甲基-N-(4-硝基苯甲酰)-1,2,3,4,5,6,7,8-八氢异喹啉-1,6-二酮等化合物的研究,这些化合物是十氢异喹啉合成的中间体,表明它们与创建具有 NMDA 和 AMPA 受体拮抗剂活性的化合物相关。这些化合物显示出独特的分子构象并通过 CH...O 相互作用相互作用 (Zukerman-Schpector 等人,2001 年)。

氨解反应速率和机理研究

- 一项关于邻甲基对涉及 4-硝基苯基 X-取代 2-甲基苯甲酸酯和 Y-取代苯基 2-甲基苯甲酸酯与脂环仲胺(如哌啶)的反应速率和机理的研究表明,对反应动力学和机理有重要的见解。这项研究有助于理解分子结构对反应动力学的影响 (Um 等人,2005 年)。

对原卟啉原 IX 氧化酶的抑制特性

- 类似于 4-甲基-1-(4-硝基苯甲酰)哌啶的化合物(如 2-[4-氯-2-氟-5-(丙-2-炔氧基)苯基]-4-(三氟甲基)哌啶-2,6-二酮)的结构分析表明它们作为原卟啉原 IX 氧化酶抑制剂的潜力。这些研究提供了对导致抑制效应的分子结构和相互作用的见解 (Li 等人,2005 年)。

铁的缓蚀

- 已经对哌啶衍生物(包括类似于 4-甲基-1-(4-硝基苯甲酰)哌啶的衍生物)进行了量子化学和分子动力学模拟研究,以预测它们作为铁缓蚀剂的效率。这些研究涉及全局反应性参数的计算和吸附行为的模拟,提供了对它们对腐蚀的保护特性的见解 (Kaya 等人,2016 年)。

合成和在药物化学中的应用

- 涉及哌啶衍生物(例如苯甲酸苄酯 4-(4-(甲氧羰基)苯氨基)哌啶-1-羧酸酯)的合成方法揭示了它们在药物化学中的重要性,特别是在酶抑制剂和潜在治疗剂的开发中 (Magano 等人,2014 年)。

天冬氨酸蛋白酶抑制的表征

- 哌啶衍生物已被表征为抑制恶性疟原虫的天冬氨酸蛋白酶 plasmepsin-II,突出了硝基在增强抑制活性中的作用。这项研究有助于开发针对疟疾等疾病的新药剂 (Saify 等人,2011 年)。

抗癌剂合成和评价

- 关于合成带有 4-哌啶基-1,3,4-恶二唑的丙酰胺衍生物及其作为抗癌剂的评价的研究强调了哌啶衍生物在癌症治疗中的潜力。该研究的重点是合成和评估这些化合物的抗癌潜力,为开发新的治疗选择做出贡献 (Rehman 等人,2018 年)。

哌啶衍生物的光保护作用

- 四甲基哌啶衍生物(用于聚合物中以防止光氧化)的研究揭示了它们在紫外线 A 照射下抑制脂质和蛋白质氧化的功效。这项研究为局部抗氧化剂和光保护剂的开发提供了宝贵的见解 (Damiani 等人,2002 年)。

属性

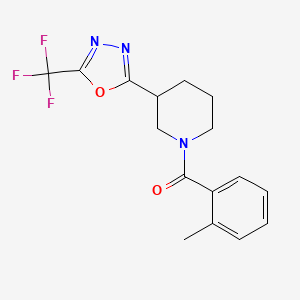

IUPAC Name |

(4-methylpiperidin-1-yl)-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-10-6-8-14(9-7-10)13(16)11-2-4-12(5-3-11)15(17)18/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBXNERIABHJHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-(4-nitrobenzoyl)piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-oxo-2-phenyl-5-propyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3008791.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B3008792.png)

![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3008799.png)

![2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B3008800.png)

![2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008803.png)

![1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B3008810.png)

![4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3008813.png)